Rimcazole dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
Rimcazole hydrochloride primarily targets the sigma receptor and acts as an antagonist . Sigma receptors are thought to be involved in drug psychosis that can be induced by certain drugs . In addition to sigma receptors, Rimcazole also has a high affinity for dopamine transporters .
Mode of Action
Rimcazole interacts with its targets by acting as an antagonist of the sigma receptor, thereby blocking its action . It also inhibits dopamine reuptake by binding to dopamine transporters . This dual action can lead to changes in neurotransmission and neuronal activity.
Biochemical Pathways
For instance, sigma receptors are implicated in the modulation of psychostimulant-induced behaviors , while dopamine transporters are involved in regulating dopamine levels in the brain .
Pharmacokinetics
It is known that rimcazole has a high affinity for dopamine transporters, suggesting that it may be readily taken up into dopaminergic neurons .
Result of Action
Rimcazole has been shown to reduce the effects of cocaine, and analogues of Rimcazole have been shown to be highly effective at blocking the convulsions caused by cocaine overdose in animal models . This suggests that Rimcazole’s action on sigma receptors and dopamine transporters can have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Rimcazole hydrochloride interacts with sigma receptors and dopamine transporters . Sigma receptors are thought to be involved in drug psychosis induced by certain drugs, and dopamine transporters play a crucial role in regulating dopamine levels in the brain . Rimcazole hydrochloride’s interaction with these biomolecules can influence biochemical reactions in the body .
Cellular Effects
Rimcazole hydrochloride’s antagonistic action on sigma receptors and inhibitory action on dopamine reuptake can influence various cellular processes . For instance, it can affect cell signaling pathways related to dopamine and potentially impact gene expression and cellular metabolism .
Molecular Mechanism
Rimcazole hydrochloride exerts its effects at the molecular level through its interactions with sigma receptors and dopamine transporters . It acts as an antagonist to sigma receptors, blocking their activity, and inhibits the reuptake of dopamine, thereby increasing dopamine levels .
Dosage Effects in Animal Models
It has been shown to reduce the effects of cocaine and block the convulsions caused by cocaine overdose in animal models .
Metabolic Pathways
Rimcazole hydrochloride is involved in the dopamine metabolic pathway due to its action as a dopamine reuptake inhibitor . It may interact with enzymes involved in the metabolism of dopamine, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its interactions with sigma receptors and dopamine transporters, it may be transported to areas of the cell where these biomolecules are located .
Subcellular Localization
Given its interactions with sigma receptors and dopamine transporters, it may be localized to areas of the cell where these biomolecules are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rimcazole dihydrochloride is synthesized through a multi-step process involving the reaction of carbazole with various reagents to introduce the necessary functional groups. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Rimcazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different substituents on the carbazole ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole compounds .
Scientific Research Applications
Rimcazole dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study sigma receptors and dopamine transporters.
Biology: Investigated for its effects on neuronal activity and neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another sigma receptor antagonist with antipsychotic properties.
Cocaine: A dopamine reuptake inhibitor, though with a different pharmacological profile and higher abuse potential.
Fluphenazine: A typical antipsychotic with dopamine receptor antagonism.
Uniqueness
Rimcazole dihydrochloride is unique in its dual action as both a sigma receptor antagonist and a dopamine reuptake inhibitor. This combination of activities makes it a valuable tool in research and a potential candidate for therapeutic applications that require modulation of both sigma receptors and dopamine transporters .
Properties
CAS No. |
75859-03-9 |
---|---|
Molecular Formula |
C21H28ClN3 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride |
InChI |
InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+; |
InChI Key |
WNFWEJQIMFWVCQ-OKZTUQRJSA-N |
SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Canonical SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
75859-03-9 | |
Pictograms |
Irritant |
Synonyms |
BW 234U BW-234U cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole rimcazole rimcazole dihydrochloride, (cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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